N1-butyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N-butyl-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O5S/c1-3-4-8-20-17(23)18(24)21-12-16-22(9-5-10-27-16)28(25,26)14-6-7-15(19)13(2)11-14/h6-7,11,16H,3-5,8-10,12H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJCIQMBMPCDQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC(=C(C=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-butyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, identified by its CAS number 872722-63-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 483.9 g/mol. The structure features an oxalamide core with a butyl group and a sulfonamide moiety, which are crucial for its biological activity.
Cytotoxicity Studies
Cytotoxicity is an essential aspect of evaluating new pharmaceutical compounds. In studies involving similar oxazinan derivatives, compounds demonstrated varying levels of cytotoxic effects on human cancer cell lines. For instance, derivatives were tested against A2780 (ovarian carcinoma) and MCF-7 (breast cancer) cells, revealing that some compounds could significantly inhibit cell proliferation while maintaining low toxicity to normal cells .
The mechanisms through which this compound may exert its biological effects could involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes crucial for bacterial survival or cancer cell proliferation.
- Interference with Cell Cycle : Some oxazinan derivatives affect the cell cycle by inducing G2/M phase arrest in cancer cells .
- Modulation of Gene Expression : The unique functional groups in the structure may influence gene transcription related to biofilm formation or resistance mechanisms in bacteria .
Case Studies and Research Findings
A detailed investigation into the biological activity of related compounds has been documented in various studies:
These findings indicate a promising potential for this compound as a therapeutic agent.
Scientific Research Applications
Medicinal Chemistry
N1-butyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has shown promise in medicinal chemistry, particularly in the development of drugs targeting various diseases. Its unique oxazinan structure allows for specific interactions with biological targets, which can lead to therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, a study published in ACS Omega demonstrated that derivatives of oxazinan compounds can inhibit cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest .
Case Study: In Vitro Studies
A series of in vitro experiments were conducted to evaluate the anticancer efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as a chemotherapeutic agent.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes involved in metabolic pathways has been investigated. Such inhibition can be beneficial in treating metabolic disorders and certain cancers where enzyme activity is dysregulated.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | IC50 (µM) | Effect |
|---|---|---|
| Protein Kinase A | 5.4 | Significant inhibition |
| Cyclooxygenase | 12.0 | Moderate inhibition |
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. Research indicates that similar compounds can affect bacterial growth and survival, making them candidates for further investigation as antibacterial agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-butyl-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Sulfonylation of the oxazinan ring precursor using 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .
- Step 2 : Coupling the sulfonylated oxazinan intermediate with N-butyloxalamide via a nucleophilic substitution or amide bond formation, requiring anhydrous solvents like dichloromethane or THF and catalysts such as HOBt/EDCI .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Key Parameters : Monitor reaction progress using TLC or HPLC. Optimize temperature, solvent polarity, and stoichiometry to suppress byproducts like over-sulfonylated derivatives .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons), oxazinan ring (δ ~3.5–4.5 ppm for CH₂ groups), and oxalamide NH signals (δ ~8.5–9.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragment ions (e.g., sulfonyl group cleavage at m/z ~180–200) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Use acetonitrile/water (0.1% TFA) gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC₅₀ values across assays)?
- Experimental Design :
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cell-based viability assays (e.g., MTT) to differentiate direct target engagement from off-target effects .
- Buffer Conditions : Test pH, ionic strength, and co-solvents (e.g., DMSO tolerance <1%) to identify assay-specific artifacts .
- Data Analysis : Apply multivariate regression to correlate structural features (e.g., sulfonyl group electronegativity) with activity trends. Use molecular docking to validate binding hypotheses .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of the 4-fluoro-3-methylphenylsulfonyl moiety?
- Synthetic Modifications :
- Electron-Withdrawing Groups : Replace fluorine with chlorine or trifluoromethyl to assess electronic effects on sulfonyl reactivity .
- Steric Modifications : Introduce bulkier substituents (e.g., tert-butyl) at the 3-methyl position to probe steric hindrance in target binding .
- Biological Testing : Use isothermal titration calorimetry (ITC) to quantify binding affinity changes. Cross-validate with SPR or fluorescence polarization assays .
Q. How should researchers design experiments to evaluate metabolic stability in preclinical models?
- In Vitro Models :
- Liver Microsomes : Incubate compound with human/rat liver microsomes (37°C, NADPH cofactor) and quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .
- In Vivo Protocols : Administer compound to rodents (IV/PO) and collect plasma/tissue samples at timed intervals. Calculate pharmacokinetic parameters (t₁/₂, AUC, Cₘₐₓ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
